molecular formula C20H29N7O3 B14092692 1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide

1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide

Cat. No.: B14092692
M. Wt: 415.5 g/mol
InChI Key: SZNPZLYPCDYMEL-UHFFFAOYSA-N
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Description

1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine ring system.

    Introduction of the tetramethyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the propyl linker: The propyl group is introduced through alkylation reactions, often using propyl halides.

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling of the carboxamide group: The final step involves the coupling of the carboxamide group to the piperidine ring, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide is unique due to its combination of multiple functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H29N7O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-[3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H29N7O3/c1-12-13(2)27-15-17(23(3)20(30)24(4)18(15)29)22-19(27)26(12)9-5-8-25-10-6-14(7-11-25)16(21)28/h14H,5-11H2,1-4H3,(H2,21,28)

InChI Key

SZNPZLYPCDYMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C)C

Origin of Product

United States

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